tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

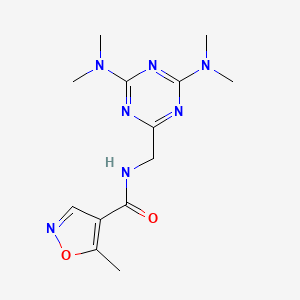

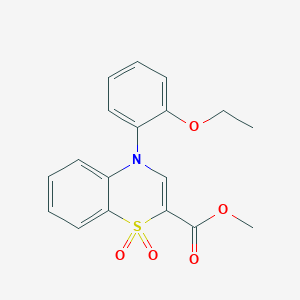

“tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 892408-42-3 . It has a molecular weight of 341.43 and its IUPAC name is tert-butyl 3-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-azetidinecarboxylate .

Synthesis Analysis

The synthesis of azetidines, which includes “this compound”, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO5S/c1-12-5-7-14 (8-6-12)23 (19,20)21-11-13-9-17 (10-13)15 (18)22-16 (2,3)4/h5-8,13H,9-11H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Mecanismo De Acción

Target of Action

The strained four-membered ring provides an attractive entry point for bond functionalization through N–C bond cleavage .

Mode of Action

The interaction of N-BOC-3-(1-tosyloxyethyl)azetidine with its targets likely involves the opening of the azetidine ring. The embedded polar nitrogen atom within the ring scaffold contributes to its unique reactivity. While specific details regarding its interaction with biological targets remain elusive, we can speculate that the compound’s strained ring facilitates bond-breaking reactions, leading to functionalization .

Action Environment

Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability and efficacy. For instance, acidic conditions may promote ring-opening reactions, while solvent choice affects solubility and reactivity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively non-toxic. However, the compound has some limitations. It is not readily available commercially, and its mechanism of action is not well understood.

Direcciones Futuras

For the use of tert-butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate include the synthesis of new compounds and investigation of its mechanism of action.

Métodos De Síntesis

Tert-butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate is synthesized using a multistep process. The first step involves the reaction of tert-butyl 3-aminocrotonate with tosyl chloride to yield tert-butyl 3-(tosyloxy)crotonate. The second step involves the reaction of tert-butyl 3-(tosyloxy)crotonate with 2-aminoethyl trifluoroacetate to yield this compound. The compound is then purified using column chromatography.

Aplicaciones Científicas De Investigación

Tert-butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate is commonly used in scientific research as a building block for the synthesis of other compounds. It is also used as a chiral auxiliary in asymmetric synthesis. The compound has been used in the synthesis of various natural products and pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl 3-oxoazetidine-1-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propiedades

IUPAC Name |

tert-butyl 3-[1-(4-methylphenyl)sulfonyloxyethyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-12-6-8-15(9-7-12)24(20,21)23-13(2)14-10-18(11-14)16(19)22-17(3,4)5/h6-9,13-14H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYMQPDMDCNQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C2CN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2782678.png)

![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2782684.png)

![(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2782686.png)

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)

![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-propoxybenzyl)benzamide](/img/structure/B2782695.png)